4-fluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Chemical Purity Boronic Ester Stability Suzuki Coupling

Researchers requiring a stable, fluorinated pyrazole building block for Suzuki-Miyaura cross-coupling often face supply inconsistency. This pinacol boronic ester directly addresses that need. - The 4-fluoro substituent modulates electronic character and enhances metabolic stability in downstream biaryl products, unlike non-fluorinated analogs. - Offered at 95% purity, suitable for library synthesis, with the pinacol ester providing improved bench stability over free boronic acids. - Available from stock, ensuring reliable access to this key intermediate for medicinal chemistry and agrochemical discovery programs.

Molecular Formula C10H16BFN2O2
Molecular Weight 226.06 g/mol
Cat. No. B13621042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Molecular FormulaC10H16BFN2O2
Molecular Weight226.06 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)F
InChIInChI=1S/C10H16BFN2O2/c1-9(2)10(3,4)16-11(15-9)8-7(12)6-13-14(8)5/h6H,1-5H3
InChIKeyNHDIMTDIBLALHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Overview


4-Fluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 2747979-08-2) is a pinacol boronic ester derivative of 1-methylpyrazole bearing a fluorine atom at the 4-position [1]. The compound has a molecular weight of 226.06 g/mol, a topological polar surface area of 36.3 Ų, and four hydrogen-bond acceptor atoms [1]. It belongs to the class of fluorinated pyrazole building blocks that are increasingly important in medicinal chemistry and agrochemical discovery due to the unique electronic and metabolic effects imparted by fluorine [2]. The pinacol ester functionality is designed for direct use in Suzuki-Miyaura cross-coupling reactions, offering improved stability compared to the corresponding free boronic acid.

Workflow Suzuki-Miyaura cross-coupling reactions
Format Pinacol boronic ester (improved stability vs free acid)
Key attribute 4-fluoro substitution modulates electronic properties

Why Generic Pyrazole Boronic Esters Cannot Substitute


Simple 1-methylpyrazole-5-boronic esters lack the 4-fluoro substituent that critically modulates the electronic character of the heterocycle. The electron-withdrawing fluorine atom at the 4-position not only alters the reactivity of the boronic ester in cross-coupling but also influences the physicochemical and pharmacokinetic properties of the final coupled products. Substitution with non-fluorinated or differently halogenated analogs can lead to different regioselectivity in subsequent functionalization steps, altered metabolic stability, and changes in target binding affinity. Therefore, direct replacement without quantitative comparative data is scientifically unjustified.

Electronic mismatch
Non-fluorinated analogs lack 4-F, altering cross-coupling reactivity and product electron distribution.
Physicochemical divergence
4-Cl or 4-Br substitution increases steric bulk, which may shift passive permeability and target binding.
Metabolic profile shift
Unsubstituted pyrazole boronic esters can exhibit different metabolic stability, complicating SAR interpretation.

Quantitative Differentiation Evidence


Purity vs. Non-Fluorinated Analog

Commercially available 4-fluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is supplied with a certified purity of 95% . In contrast, the non-fluorinated parent compound 1-methyl-1H-pyrazole-5-boronic acid pinacol ester is commonly offered at 97% purity by multiple vendors, but the fluorinated analog's slightly lower nominal purity reflects the increased synthetic complexity and purification challenges associated with introducing fluorine into the pyrazole scaffold. This difference is minor and does not preclude its use in high-yielding cross-coupling reactions, but it highlights the need for careful handling and storage of the fluorinated derivative.

Purity vs Non-F Analog
Data to verify
95% vs 97%
Reported purity difference supports handling and storage review
Commercial material; analytical method not disclosed
Chemical Purity Boronic Ester Stability Suzuki Coupling

Topological Polar Surface Area vs. 4-Halo Analogs

The computed TPSA of 4-fluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is 36.3 Ų [1]. For the analogous 4-chloro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, the TPSA is 36.3 Ų as well, because the heavy atom count and connectivity are identical and the polar surface area contribution of halogens is not differentiated in the TPSA algorithm. However, the 4-bromo analog has a slightly higher TPSA of 36.3 Ų but a significantly larger molar volume, which affects passive membrane permeability. The fluorine atom provides optimal electronegativity without a large increase in steric bulk, making the fluoro derivative preferable for medicinal chemistry programs targeting central nervous system penetration.

TPSA vs 4-Halo Analogs
Class-level
36.3 Ų same 36.3 Ų
F advantage in electronegativity/size ratio over Cl/Br
Fluorine provides electronic modulation with minimal steric perturbation
Computed (PubChem); class-level property inference
Physicochemical Properties Drug-likeness Fluorine Effect

Hydrogen Bond Acceptor Count and Solubility

The target compound has four hydrogen bond acceptor (HBA) atoms (two oxygen atoms from the dioxaborolane, one pyrazole nitrogen, and the fluorine atom) [1]. In comparison, the non-fluorinated 1-methyl-1H-pyrazole-5-boronic acid pinacol ester has three HBA atoms because it lacks the fluorine. The additional HBA provided by fluorine can enhance aqueous solubility and influence crystal packing. Quantitative solubility measurements are not available in the public domain for this specific compound, but the increased HBA count is a recognized contributor to improved solubility in fluorinated drug candidates.

HBA Count & Solubility
Class-level
4 HBA vs 3 HBA
Additional HBA may improve solubility; supports formulation screening
Computed from structure; class-level contribution
Solubility Hydrogen Bonding Formulation

Optimal Application Scenarios


Suzuki-Miyaura Coupling for 4-Fluoro-5-arylpyrazole Libraries

The pinacol ester is directly employed in palladium-catalyzed cross-coupling with aryl halides to generate 5-aryl-4-fluoro-1-methylpyrazoles. The 4-fluoro substituent stabilizes the pyrazole ring toward oxidative metabolism, making the resulting biaryl products suitable for further biological evaluation in drug discovery programs [1]. The 95% purity level is adequate for library synthesis, and the TPSA/HBA profile supports subsequent optimization of CNS drug candidates.

Agrochemical Intermediate for Fluorinated Pyrazoles

Fluorinated pyrazoles are prominent in agrochemical active ingredients. This boronic ester can serve as a key intermediate to introduce the 4-fluoro-1-methylpyrazole motif into advanced agrochemical leads, where fluorine improves metabolic stability and environmental persistence profiles compared to non-fluorinated analogs [1].

Radiolabeling Precursor for ¹⁸F-PET Tracers

The 4-fluoro substituent can be replaced by ¹⁸F via nucleophilic aromatic substitution or isotopic exchange, making this compound a potential precursor for PET tracer synthesis. While direct data on this specific compound are lacking, the class of 4-fluoropyrazoles has been used in such applications, and the boronic ester functionality allows subsequent rapid diversification [1].

Application
Selection Property
Validation Focus
Suzuki-Miyaura library synthesis
Pinacol ester stability & 4-F electronic modulation
Cross-coupling yield & product metabolic profile
Agrochemical intermediate
Fluorinated pyrazole motif for metabolic stability
Environmental persistence & target activity screening
¹⁸F-PET tracer precursor
4-F as potential ¹⁸F labeling site
Isotopic exchange efficiency (class-level context)
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